

Application Notes and Protocols for Cbz-Lys-Lys-PABA-AMC diTFA

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Compound of Interest

Compound Name: Cbz-Lys-Lys-PABA-AMC diTFA

Cat. No.: B15556619

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive detection of proteases that exhibit a substrate preference for cleaving after lysine residues. The presence of a di-lysine motif suggests its utility in assaying the activity of trypsin-like serine proteases and potentially other proteases such as cathepsin B, which are involved in a multitude of physiological and pathological processes. Upon enzymatic cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored in real-time to quantify enzyme activity, making this substrate a valuable tool for enzyme kinetics, inhibitor screening, and high-throughput screening (HTS) applications.

Principle of Assay

The core of the assay lies in the enzymatic hydrolysis of the Cbz-Lys-Lys-PABA-AMC substrate. In its intact form, the fluorescence of the AMC moiety is quenched. Proteolytic cleavage liberates the free AMC, which exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum around 440-460 nm. The rate of the increase in fluorescence is directly proportional to the enzymatic activity.

Data Presentation

Recommended Working Concentrations

The optimal working concentration of **Cbz-Lys-Lys-PABA-AMC diTFA** is dependent on the specific enzyme and assay conditions. Based on data from analogous fluorogenic substrates with similar di-basic cleavage sites, the following concentration ranges are recommended as a starting point for optimization.

Application	Recommended Concentration Range	Notes
Enzyme Kinetics (Km/Vmax Determination)	0.1 μ M - 100 μ M	A wide range of substrate concentrations is necessary to accurately determine Michaelis-Menten kinetics. ^[1]
Standard Enzyme Activity Assays	10 μ M - 100 μ M	A concentration at or above the Km value is typically used to ensure the reaction rate is proportional to the enzyme concentration. For similar substrates, concentrations around 50 μ M to 80 μ M are common. ^{[2][3]}
High-Throughput Inhibitor Screening	10 μ M - 50 μ M	The substrate concentration should ideally be close to the Km value to ensure sensitive detection of competitive inhibitors.

Kinetic Parameters of Similar Substrates

While specific kinetic data for **Cbz-Lys-Lys-PABA-AMC diTFA** is not readily available, the following table provides kinetic parameters for the cleavage of structurally similar substrates by relevant proteases. This data serves as a valuable reference for experimental design.

Substrate	Enzyme	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	pH	Reference
Z-Arg-Lys-AMC	Cathepsin B	-	-	-	7.2	[4]
Z-Nle-Lys-Arg-AMC	Cathepsin B	118	3.9	33,050	4.6	[2]
Z-Nle-Lys-Arg-AMC	Cathepsin B	87	0.9	10,344	7.2	[2]
Ac-Arg-Gly-Lys-AMC	Trypsin-like proteases	-	-	-	8.0	[1]

Note: Kinetic parameters are highly dependent on specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

The following are general protocols that can be adapted for use with **Cbz-Lys-Lys-PABA-AMC diTFA**. It is crucial to optimize these protocols for your specific enzyme and experimental setup.

I. General Protease Activity Assay

This protocol is designed for the basic measurement of enzyme activity.

Materials:

- **Cbz-Lys-Lys-PABA-AMC diTFA**
- Purified protease of interest
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂ for trypsin-like proteases; or 25 mM MES, pH 5.0 for cathepsin B)[1][2]
- DMSO (for dissolving the substrate)

- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Substrate Preparation:
 - Prepare a stock solution of **Cbz-Lys-Lys-PABA-AMC diTFA** in DMSO at a concentration of 10 mM.
 - Further dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 50 μ M).
- Enzyme Preparation:
 - Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
- Assay Setup:
 - To each well of the 96-well black microplate, add 50 μ L of the diluted substrate solution.
 - Include a substrate blank control containing 50 μ L of Assay Buffer without the substrate.
 - Include a negative control containing 50 μ L of the substrate solution and 50 μ L of Assay Buffer without the enzyme.
- Initiate Reaction:
 - Add 50 μ L of the diluted enzyme solution to each well to initiate the enzymatic reaction. Mix gently.
- Data Acquisition:
 - Immediately place the plate in a fluorescence microplate reader.

- Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
- Record data points at regular intervals (e.g., every minute) for a duration sufficient to establish a linear rate of substrate cleavage.
- Data Analysis:
 - Subtract the background fluorescence (from the negative control) from all experimental readings.
 - Calculate the rate of reaction (V_0) from the initial linear portion of the fluorescence versus time plot. The rate is typically expressed in Relative Fluorescence Units (RFU) per minute.

II. Enzyme Kinetics (K_m and V_{max} Determination)

This protocol is for determining the Michaelis-Menten kinetic parameters.

Procedure:

- Enzyme Concentration: Use a fixed, low concentration of the enzyme that results in a linear rate of product formation over the assay duration.
- Substrate Concentrations: Prepare a series of dilutions of the **Cbz-Lys-Lys-PABA-AMC diTFA** substrate in Assay Buffer, typically ranging from 0.1 to 10 times the expected K_m .^[1]
- Assay Setup: Perform the protease activity assay as described above for each substrate concentration.
- Data Analysis:
 - Determine the initial velocity (V_0) for each substrate concentration.
 - Plot V_0 versus substrate concentration ($[S]$).
 - Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_{max} values.

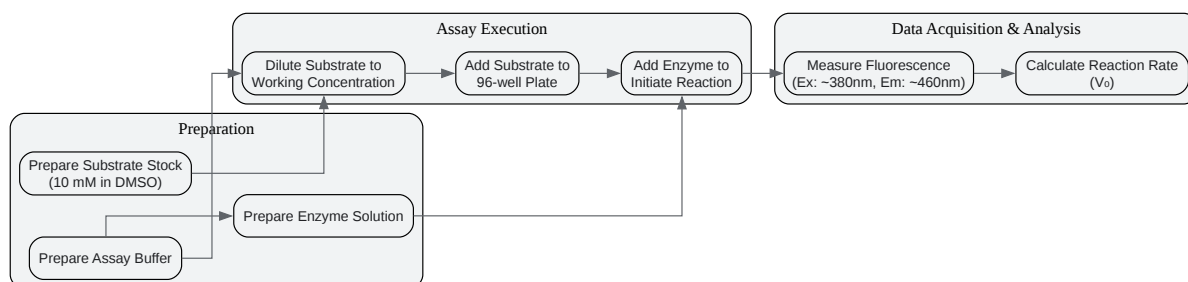
III. High-Throughput Inhibitor Screening

This protocol is for screening compound libraries for potential protease inhibitors.

Procedure:

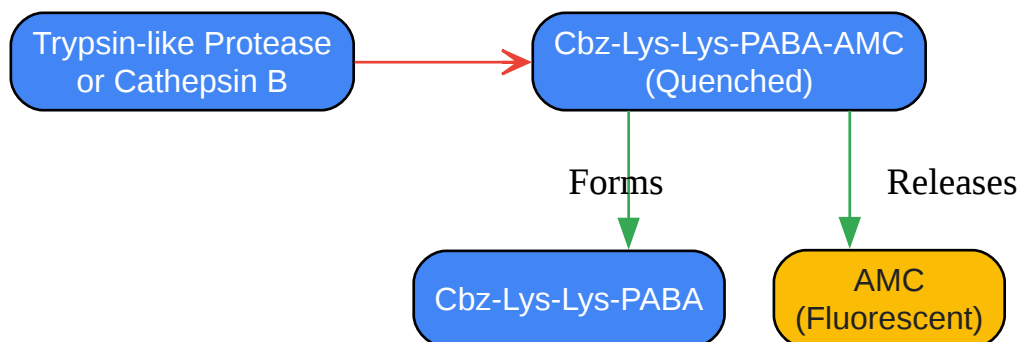
- Reagent Preparation:
 - Prepare the enzyme and substrate solutions as described in the general protocol. The substrate concentration should ideally be at or near the K_m value.
 - Prepare a stock solution of each inhibitor in DMSO.
- Assay Setup:
 - Add a small volume (e.g., 1 μ L) of each inhibitor solution to the wells of a 96-well plate. Include a vehicle control (DMSO only).
 - Add 50 μ L of the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
 - Initiate the reaction by adding 50 μ L of the substrate solution to each well.
- Data Acquisition and Analysis:
 - Measure the fluorescence as described in the general activity assay.
 - Calculate the percentage of inhibition for each compound compared to the vehicle control.

Mandatory Visualizations



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Caption: General experimental workflow for a protease activity assay using **Cbz-Lys-Lys-PABA-AMC diTFA**.



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Caption: Enzymatic cleavage of **Cbz-Lys-Lys-PABA-AMC diTFA** by a target protease, leading to the release of the fluorescent AMC molecule.

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